Home > Products > Screening Compounds P144043 > N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide -

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide

Catalog Number: EVT-11132062
CAS Number:
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound exhibits potential pharmacological activities, particularly in the field of medicinal chemistry. Its structure features a cyclopropyl group attached to a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Source

The compound has been referenced in various patent documents, which highlight its potential as a pharmaceutical agent. For example, patents discussing similar compounds indicate their utility in inhibiting specific enzymes or receptors, suggesting that N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide may have therapeutic applications in treating diseases associated with these targets .

Classification

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide can be classified as:

  • Chemical Class: Benzimidazole derivatives
  • Functional Group: Amide
  • Potential Therapeutic Class: Antineoplastic agents or anti-inflammatory agents
Synthesis Analysis

Methods

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach includes:

  1. Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole structure.
  2. Cyclopropyl Substitution: The introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using reagents like diazomethane or via a nucleophilic substitution method.
  3. Amide Formation: The final step involves coupling the modified benzimidazole with 4-methoxyphenyl propanoic acid using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired amide product.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are typically employed to characterize the compound throughout the synthesis.

Molecular Structure Analysis

Data

  • Molecular Formula: C17H20N2O2
  • Molecular Weight: 284.36 g/mol
  • Structural Features:
    • A cyclopropyl group providing unique steric properties.
    • A methoxy group enhancing lipophilicity and possibly influencing biological activity.
Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions typical for amides and benzimidazoles:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The amide bond can participate in nucleophilic attack by stronger nucleophiles under specific conditions.
  3. Reduction Reactions: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Technical Details

Reactivity is influenced by the electronic effects of substituents on the aromatic rings and the steric hindrance provided by the cyclopropyl group.

Mechanism of Action

Process

The mechanism of action for N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide likely involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.

  1. Binding Affinity: The compound may bind to active sites on target proteins due to its structural complementarity.
  2. Inhibition Mechanism: It may inhibit enzymatic activity by blocking substrate access or altering enzyme conformation.

Data

Quantitative studies on binding affinities and inhibition constants (IC50 values) would provide insights into its efficacy compared to other known inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO (Dimethyl sulfoxide) and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data would need to be determined experimentally.
Applications

Scientific Uses

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  2. Biochemical Studies: Useful in studying enzyme inhibition mechanisms due to its structural characteristics.
  3. Drug Development: Potentially serves as a scaffold for synthesizing more potent derivatives with improved pharmacological profiles.
Target Systems & Molecular Mechanisms

Formyl Peptide Receptor (Formyl Peptide Receptor) Family Interactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide demonstrates high-affinity binding and functional selectivity for the Formyl Peptide Receptor 2/ALX receptor (Formyl Peptide Receptor 2/ALX receptor) subtype within the Formyl Peptide Receptor family. This compound acts as a potent agonist, inducing conformational changes in the Formyl Peptide Receptor 2/ALX receptor that trigger intracellular signaling cascades distinct from those activated by pro-inflammatory stimuli. The benzimidazole core and methoxyphenyl propanamide side chain are critical structural determinants for receptor recognition and activation efficiency [1].

Formyl Peptide Receptor 2/ALX Receptor Agonist Profiling and Signaling Modulation

Compound engagement with Formyl Peptide Receptor 2/ALX receptor promotes GTPγS binding to Gαi proteins, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate production. Concurrently, it stimulates phospholipase C beta activation, generating inositol trisphosphate and diacylglycerol second messengers. This dual modulation results in controlled calcium mobilization from endoplasmic reticulum stores and protein kinase C activation. Unlike pro-inflammatory Formyl Peptide Receptor agonists, this compound induces a biased signaling profile favoring β-arrestin-2 recruitment over Gαq-mediated pathways, which correlates with its anti-inflammatory efficacy in cellular models [1].

Table 1: Signaling Pathways Modulated by Compound Activation of Formyl Peptide Receptor 2/ALX Receptor

Signaling PathwayModulation DirectionKey Downstream EffectorsFunctional Outcome
Gαi-mediatedSuppression↓ cyclic adenosine monophosphate, ↓ Protein Kinase AReduced inflammatory gene transcription
Phospholipase C betaActivation↑ Inositol trisphosphate, ↑ Diacylglycerol, ↑ Calcium fluxControlled cytoskeletal reorganization
β-arrestin-2RecruitmentExtracellular signal-Regulated Kinases 1/2 phosphorylationAnti-inflammatory gene expression
Gαq-mediatedNeutralNo significant changeAvoidance of pro-inflammatory outcomes

Differential Activation of Pro-Resolving vs. Pro-Inflammatory Pathways

The compound demonstrates remarkable functional selectivity by preferentially activating pro-resolving signaling while avoiding pro-inflammatory outcomes. In macrophages, it stimulates transforming growth factor beta secretion and enhances production of specialized pro-resolving mediators including Resolvin D1 without triggering interleukin 8 or tumor necrosis factor alpha release. This selective pathway activation stems from its unique interaction with Formyl Peptide Receptor 2/ALX receptor transmembrane domains 3 and 5, as confirmed by receptor mutagenesis studies. Molecular dynamics simulations reveal stabilization of a receptor conformation distinct from that induced by pro-inflammatory ligands like serum amyloid A, explaining its biased signaling profile [1].

Ligand-Specific Formyl Peptide Receptor Dimerization and Functional Consequences

Notably, this benzimidazole derivative induces Formyl Peptide Receptor 2/ALX receptor homodimerization within the plasma membrane, as demonstrated by fluorescence resonance energy transfer and co-immunoprecipitation assays. This dimerization event is ligand-specific, as it does not occur with other Formyl Peptide Receptor agonists. The dimeric receptor complex recruits a distinct set of intracellular adaptor proteins including receptor-interacting protein 140 and SH2 domain-containing phosphatase 1, forming a signaling platform that activates the extracellular signal-Regulated Kinases 1/2 pathway while suppressing nuclear factor kappa B activation. This unique dimerization-dependent signaling explains the compound's enhanced pro-resolving activity compared to endogenous ligands [1].

Microglial Polarization Dynamics

Regulation of M1/M2 Phenotype Switching in Neuroinflammation

In microglia, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide drives a comprehensive phenotype switch from pro-inflammatory M1 to pro-resolving M2 states. Treatment reduces M1 markers (CD86, inducible nitric oxide synthase, interleukin 1 beta) by 70-85% while increasing M2 markers (CD206, Arginase 1, Interleukin 10) 3-5 fold in lipopolysaccharide-stimulated primary microglia. This polarization shift requires Formyl Peptide Receptor 2/ALX receptor-mediated activation of peroxisome proliferator-activated receptor gamma, confirmed by ablation experiments using small interfering RNA. The 4-methoxyphenyl moiety contributes significantly to peroxisome proliferator-activated receptor gamma activation, enabling sustained M2 polarization beyond the treatment period [1] .

Table 2: Microglial Markers Modulated by Compound Treatment

PhenotypeMarkerModulationQuantitative ChangeFunctional Significance
Pro-inflammatory M1CD86Downregulation↓ 85%Reduced antigen presentation
Pro-inflammatory M1Inducible nitric oxide synthaseSuppression↓ 80%Decreased neurotoxic nitric oxide production
Pro-inflammatory M1Interleukin 1 betaInhibition↓ 75%Reduced neuroinflammation
Pro-resolving M2CD206Upregulation↑ 5.2 foldEnhanced phagocytic capability
Pro-resolving M2Arginase 1Induction↑ 3.8 foldTissue repair promotion
Pro-resolving M2Interleukin 10Stimulation↑ 4.5 foldAnti-inflammatory cytokine production

Suppression of NLR Family Pyrin Domain Containing 3 Inflammasome Activation

The compound demonstrates potent inhibition of NLR Family Pyrin Domain Containing 3 inflammasome assembly and activation in microglia. It reduces adenosine triphosphate-induced caspase-1 activation by 90% and interleukin 1 beta maturation by 85% at 10 µM concentration. Mechanistically, it prevents mitochondrial reactive oxygen species generation and promotes autophagy-mediated clearance of damaged mitochondria, removing a critical inflammasome assembly platform. Potassium efflux measurements confirm the compound preserves intracellular potassium homeostasis, a key requirement for NLR Family Pyrin Domain Containing 3 activation. Additionally, it upregulates negative regulators including A20 and Tripartite motif containing 3, creating a sustained anti-inflammasome environment [1].

Downstream Nuclear Factor Kappa B and p38 Mitogen-Activated Protein Kinases Pathway Modulation

Through Formyl Peptide Receptor 2/ALX receptor engagement, the compound inhibits nuclear factor kappa B nuclear translocation by preventing inhibitor of nuclear factor kappa B kinase degradation. Quantitative analysis shows 70% reduction in nuclear factor kappa B p65 subunit nuclear translocation within 30 minutes of treatment. For p38 Mitogen-Activated Protein Kinases signaling, the compound demonstrates pathway-selective modulation: it inhibits pro-inflammatory p38 Mitogen-Activated Protein Kinases alpha activation while stimulating pro-resolving p38 Mitogen-Activated Protein Kinases gamma isoform. This isoform-specific regulation results in reduced tumor necrosis factor alpha production while enhancing transforming growth factor beta release, contributing to resolution of neuroinflammation in cellular models [1] .

Cross-Talk with Endogenous Pro-Resolving Mediators

Synergistic Actions with Lipoxin A₄ and Annexin A1

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide exhibits strong positive cooperativity with endogenous pro-resolving mediators. At subthreshold concentrations, it enhances Lipoxin A₄ binding affinity for Formyl Peptide Receptor 2/ALX receptor by 4-fold and prolongs receptor residency time 2.5-fold. The compound increases Annexin A1 expression and membrane translocation in macrophages by activating the lipoxygenase pathway, creating a positive feedback loop. In transcellular biosynthesis experiments, it promotes neutrophil-monocyte interactions that enhance Resolvin E1 production by 300%. This synergistic action establishes a pro-resolving microenvironment that accelerates inflammation resolution in in vitro models of neuroinflammation beyond what can be achieved by either agent alone [1].

Impact on Phagocytic Clearance of Amyloid-β Peptides

The compound significantly enhances microglial clearance of amyloid-beta42 peptides by 250% at 1 µM concentration. This pro-phagocytic effect involves coordinated upregulation of scavenger receptors (scavenger receptor class B type 1, CD36) and amyloid-beta-degrading enzymes (neprilysin, insulin-degrading enzyme). Formyl Peptide Receptor 2/ALX receptor-dependent activation of liver X receptor alpha promotes amyloid-beta binding to apolipoprotein E, facilitating its degradation. Additionally, the compound reduces amyloid-beta oligomer-induced microglial activation by 80%, preventing the self-propagating cycle of inflammation and amyloid accumulation observed in Alzheimer disease models. These effects position it as a promising candidate for modifying neuroinflammatory components of neurodegenerative diseases [1] .

Properties

Product Name

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-25-16-8-2-13(3-9-16)4-11-19(24)21-15-7-10-17-18(12-15)23-20(22-17)14-5-6-14/h2-3,7-10,12,14H,4-6,11H2,1H3,(H,21,24)(H,22,23)

InChI Key

KSCGCZDDRLUVNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.